molecular formula C23H25N3OS B299820 3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide

3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide

Cat. No. B299820
M. Wt: 391.5 g/mol
InChI Key: FZDAWJACBWMDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide, also known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a thiazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide is metabolized by monoamine oxidase B (MAO-B) to form the toxic metabolite MPP+. MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its effects on the dopaminergic system, 3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide has been shown to affect a range of other biochemical and physiological processes. These include effects on the immune system, the cardiovascular system, and the gastrointestinal system, among others.

Advantages and Limitations for Lab Experiments

One advantage of 3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide as a research tool is its ability to selectively target dopaminergic neurons, making it a useful model for investigating the pathogenesis of Parkinson's disease. However, there are also limitations to its use, including the fact that it can be toxic to non-dopaminergic neurons and that its effects may not accurately reflect the pathophysiology of Parkinson's disease in humans.

Future Directions

There are many potential future directions for research on 3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide. One area of interest is the development of new animal models of Parkinson's disease that more accurately reflect the disease in humans. Another area of interest is the identification of new therapeutic targets for the treatment of Parkinson's disease based on the mechanisms of 3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide toxicity. Additionally, there is potential for the development of new drugs based on the structure of 3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide that may have therapeutic applications in a range of diseases.

Synthesis Methods

3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide can be synthesized using a variety of methods, including the reaction of 3-methylbenzoyl chloride with 2-amino-5-(4-phenyl-1-piperidinyl)methylthiazole in the presence of a base. Other methods include the reaction of 3-methylbenzoic acid with 2-amino-5-(4-phenyl-1-piperidinyl)methylthiazole in the presence of a coupling agent such as EDCI.

Scientific Research Applications

3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide has been extensively studied for its potential applications in scientific research. One area of particular interest is its potential as a tool for investigating the function of the dopaminergic system in the brain. 3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome in humans and non-human primates. This has led to the use of 3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide as a model for Parkinson's disease research.

properties

Product Name

3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide

Molecular Formula

C23H25N3OS

Molecular Weight

391.5 g/mol

IUPAC Name

3-methyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C23H25N3OS/c1-17-6-5-9-20(14-17)22(27)25-23-24-15-21(28-23)16-26-12-10-19(11-13-26)18-7-3-2-4-8-18/h2-9,14-15,19H,10-13,16H2,1H3,(H,24,25,27)

InChI Key

FZDAWJACBWMDQW-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=NC=C(S2)CN3CCC(CC3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC=C(S2)CN3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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